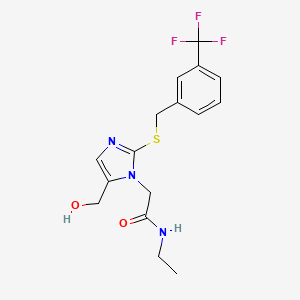

N-ethyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2S/c1-2-20-14(24)8-22-13(9-23)7-21-15(22)25-10-11-4-3-5-12(6-11)16(17,18)19/h3-7,23H,2,8-10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQMOQNTSFDDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological activities. The presence of trifluoromethyl and thioether groups enhances its lipophilicity and potentially its bioactivity.

Research indicates that compounds with imidazole structures often exhibit significant antiproliferative effects against cancer cell lines. The mechanism typically involves:

- Inhibition of Cell Proliferation : Many imidazole derivatives have been shown to disrupt the cell cycle, leading to apoptosis in cancer cells.

- Antimicrobial Activity : The compound may also exhibit antibacterial and antifungal properties due to its ability to penetrate microbial membranes.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and related compounds:

| Activity | Target/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 (breast cancer) | 16.38 | |

| Antibacterial | Staphylococcus aureus | 8 | |

| Antifungal | Candida albicans | 64 | |

| Cytotoxicity | HCT116 (colon cancer) | 0.01 |

Case Studies

- Antiproliferative Effects : A study demonstrated that imidazole derivatives, including those similar to this compound, exhibited significant antiproliferative activity against various cancer cell lines, notably MDA-MB-231 with an IC50 value of 16.38 μM. This suggests potential as a therapeutic agent in breast cancer treatment .

- Antimicrobial Properties : In another investigation, derivatives showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating effective inhibition at concentrations lower than traditional antibiotics .

- Cytotoxic Mechanisms : Research has indicated that the cytotoxic effects observed in imidazole derivatives could be attributed to their ability to induce apoptosis through mitochondrial pathways, disrupting membrane potentials and activating caspases .

Scientific Research Applications

N-ethyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide, also known as EVT-3089081, is a chemical compound with potential applications in scientific research. The molecular formula of this compound is C16H18F3N3O2S, and it has a molecular weight of 373.39.

Research Applications

While specific applications of this compound are not extensively detailed in the provided search results, the available information suggests potential uses in several areas:

- Antitumor Agent Research: The compound is related to Nilotinib, an antitumor agent used in leukemia treatment. Nilotinib inhibits Bcr-Abl, c-Kit, and Fit-3 kinases, which are often involved in cancer development. Therefore, this compound might be investigated for its potential in cancer research or drug development related to kinase inhibition.

- Bioinformatics Analysis: Imidazole derivatives, to which this compound belongs, can be used in systems biology, protein sequence annotation, and expression data analysis . Web-based platforms and bioinformatics tools are utilized in these analyses, suggesting a role for this compound in studies involving molecular interactions and biological pathways .

Related Compounds and Potential Insights

The search results also mention several related compounds that could provide insights into potential applications:

- N'-Hydroxy-3,5-bis(trifluoromethyl)benzimidamide: This compound shares structural similarities and may have applications in pharmaceutical research .

- Other Complex Molecules: Various complex molecules listed by BLD Pharm, such as substituted thiazoles and tetrahydropyran derivatives, indicate the potential for this compound in specialized chemical syntheses or biological studies .

Comparison with Similar Compounds

Hydroxymethyl vs. Methoxy Groups

- Compound in : 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide replaces the hydroxymethyl group with a methoxy substituent.

- Compound in : A hydroxymethyl-substituted imidazole analog (CAS 921867-07-4) shares the hydroxymethyl group but differs in the acetamide substituent (isopropylamino vs. ethyl). The hydroxymethyl group could confer metabolic instability compared to methoxy, but it may also enable prodrug strategies .

Thioether Linkage Modifications

- Compound 3 in : 2-((5-(4-fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide replaces the benzylthio group with a fluorophenyl-thio moiety.

- Compound 9c in : Features a phenoxymethyl-triazole-thiazole system instead of a benzylthio group. Bulky substituents like triazole may sterically hinder target binding but improve selectivity .

Acetamide N-Substituents

- Compound in : N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226433-27-7) uses a methyl group instead of ethyl. Smaller N-alkyl groups (e.g., methyl) may reduce steric hindrance, enhancing binding to flat hydrophobic pockets, while ethyl groups balance lipophilicity and solubility .

- Compound W1 in : 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide substitutes the acetamide with a dinitrophenyl group.

Trifluoromethyl Positioning

- Compound in : The trifluoromethyl group is at the ortho position on the phenyl ring, whereas the target compound has it at the meta position. Meta substitution may reduce steric clashes compared to ortho, improving binding to aromatic residues in enzyme active sites .

Structural and Functional Comparison Table

Key Research Findings and Implications

Hydroxymethyl vs. Methoxy : Hydroxymethyl groups (target compound) likely improve aqueous solubility compared to methoxy analogs, critical for oral bioavailability. However, they may increase susceptibility to oxidative metabolism .

N-Substituent Effects : Ethyl groups (target) offer moderate lipophilicity, balancing cell permeability and solubility better than smaller (methyl) or bulkier (isopropyl) groups .

Thioether Linkages : Benzylthio groups (target) may provide stronger hydrophobic interactions compared to phenylthio or triazole-linked systems, as seen in and .

Limitations and Contradictions

- Biological Data: No direct activity data are provided for the target compound. Inferences rely on structurally related analogs with documented antimicrobial or anticancer properties .

- Contradictory Substituent Effects : While trifluoromethyl groups generally enhance lipophilicity and metabolic stability, their positional isomers (ortho vs. meta) may unpredictably affect binding, necessitating empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.